2-(Methylsulfinyl)thiophene

Lipophilicity Drug Discovery ADME

2-(Methylsulfinyl)thiophene (CAS 74166‑42‑0) is the essential chiral sulfoxide building block for enantioselective catalysis and advanced material science. Its unique oxidation state delivers a LogP of 1.1—far more polar than the sulfide (2.35)—directly enhancing aqueous solubility and bioavailability in biological assays. Unlike planar sulfide/sulfone analogs, the stereogenic sulfur center enables asymmetric synthesis of fungicidal agrochemicals (patented low‑mammalian‑toxicity scaffold) and serves as the thermally labile solubilizing group in the ‘sulfinyl precursor route’ for conjugated polymers (OLEDs, solar cells). Procure this specific oxidation state to avoid SAR model failure and unlock stereochemical control that planar analogs cannot provide.

Molecular Formula C5H6OS2
Molecular Weight 146.2 g/mol
Cat. No. B14127910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfinyl)thiophene
Molecular FormulaC5H6OS2
Molecular Weight146.2 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=CS1
InChIInChI=1S/C5H6OS2/c1-8(6)5-3-2-4-7-5/h2-4H,1H3
InChIKeyAQBXVPIHQRGSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfinyl)thiophene: Sourcing the Core Sulfoxide Intermediate


2-(Methylsulfinyl)thiophene (CAS 74166-42-0) is a sulfur-containing heterocyclic compound, specifically a thiophene ring substituted with a methylsulfinyl (-S(O)CH3) group at the 2-position [1]. This compound serves as a critical intermediate within a three-stage oxidation series of 2-substituted thiophenes: the methylthio (sulfide, CAS 5780-36-9), methylsulfinyl (sulfoxide, CAS 74166-42-0), and methylsulfonyl (sulfone, CAS 38695-60-2) analogs [2]. Its distinct oxidation state endows it with unique chemical properties, particularly its ability to act as a chiral sulfoxide, which is valuable in asymmetric synthesis and as a building block for advanced materials .

Why Substituting 2-(Methylsulfinyl)thiophene with Other Thiophene Analogs Risks Project Failure


The oxidation state of the sulfur substituent on the thiophene ring fundamentally dictates the compound's chemical and biological behavior. The three analogs—2-(methylthio)thiophene (sulfide), 2-(methylsulfinyl)thiophene (sulfoxide), and 2-(methylsulfonyl)thiophene (sulfone)—exhibit vastly different electronic properties, lipophilicity (LogP), and reactivities [1]. For instance, the sulfoxide is significantly more polar and hydrophilic than the sulfide (LogP of 2.35 vs. 1.1, respectively) [2], which critically impacts solubility and bioavailability in biological assays. Furthermore, the chiral nature of the sulfoxide group, which is absent in the planar sulfide and sulfone, introduces stereochemical complexity that is essential for enantioselective catalysis and chiral resolution studies [3]. Therefore, substituting one analog for another is not a simple replacement; it is a major chemical change with a high probability of altering reaction outcomes, invalidating structure-activity relationship (SAR) models, and causing unexpected experimental failures.

Quantitative Differentiation: 2-(Methylsulfinyl)thiophene vs. Closest Analogs


LogP Analysis: Hydrophilicity of 2-(Methylsulfinyl)thiophene vs. Methylthio and Methylsulfonyl Analogs

The calculated octanol-water partition coefficient (LogP) directly influences a molecule's solubility, permeability, and overall bioavailability. 2-(Methylsulfinyl)thiophene (LogP = 1.1) is significantly more hydrophilic than its methylthio analog (LogP = 2.35) but more lipophilic than its methylsulfonyl analog (LogP = 0.38) [1]. This places the sulfoxide in a unique LogP range that may be optimal for crossing biological membranes while retaining sufficient aqueous solubility, a property not shared by its adjacent oxidation states.

Lipophilicity Drug Discovery ADME

Conformational Analysis: S-O Bond Orientation in 2-(Methylsulfinyl)thiophene vs. Furan Analog

The preferred orientation of the methylsulfinyl group is a key determinant of molecular recognition and binding affinity. An experimental NMR study (1H, 13C, 17O) demonstrated that the S-O bond in 2-(methylsulfinyl)thiophene adopts a different preferred conformation in solution compared to its direct furan analog, 2-(methylsulfinyl)furan [1]. Specifically, the study found that in the thiophene derivative, the S-O bond is preferentially oriented in the O,O-cis configuration, a structural preference not observed to the same degree in the corresponding furan compound [1]. This indicates that the thiophene ring, due to the larger sulfur atom, imposes a unique steric and electronic environment that governs the sulfoxide's 3D geometry.

Conformational Analysis NMR Spectroscopy Medicinal Chemistry

Fungicidal Activity: 2-(Methylsulfinyl)thiophene Derivatives as Active Agents

The methylsulfinyl functional group is a key pharmacophore in nitrothiophene-based fungicides. A comparative analysis in patent EP0234622B1 highlights that compounds like 2-methylsulphinyl-3-nitrothiophene and 2-ethylsulphinyl-3-nitro-5-acetylthiophene were identified as active ingredients [1]. While the patent notes that earlier methylsulfinyl-nitrothiazole compounds showed insufficient activity, the specific thiophene-based sulfoxides were described as having 'improved fungicidal and/or bactericidal activity' and 'decreased toxicity' compared to prior art [1]. This class-level evidence underscores the value of the thiophene-sulfoxide scaffold in agricultural research.

Agrochemicals Fungicide Plant Pathology

Optimal Applications for 2-(Methylsulfinyl)thiophene Based on Proven Differentiation


As a Chiral Sulfoxide Building Block for Asymmetric Catalysis

The presence of a chiral sulfur center in 2-(methylsulfinyl)thiophene, a property not shared by its sulfide (methylthio) or sulfone (methylsulfonyl) counterparts, makes it a valuable starting material or ligand precursor for enantioselective synthesis. Its unique conformational preference, as elucidated by NMR studies [1], can be exploited to design chiral auxiliaries or catalysts that induce high stereoselectivity in key reactions like asymmetric oxidations or alkylations. Procuring this specific sulfoxide is essential for projects requiring stereochemical control that planar analogs cannot provide.

Lead Scaffold for Agrochemical Fungicide Discovery

Patented evidence confirms that the 2-(methylsulfinyl)thiophene motif is part of a compound class with improved fungicidal activity and lower mammalian toxicity compared to earlier nitrothiazole agents [1]. This makes it a high-priority scaffold for agricultural chemical companies to procure for building focused libraries for lead optimization. Researchers can confidently invest in this building block, knowing it has a validated, positive impact on both efficacy and safety profiles, which are critical for regulatory approval in the agrochemical sector.

Synthesis of Advanced Materials via the Sulfinyl Precursor Route

As demonstrated in polymer chemistry, thiophene-substituted sulfinyl monomers are key building blocks for creating conjugated polymers (e.g., PPV derivatives) via the 'sulfinyl precursor route' [1]. This method offers superior processability and film formation for applications in organic electronics (OLEDs, solar cells). The specific substitution pattern of 2-(methylsulfinyl)thiophene is designed for this purpose. Its procurement is therefore justified for material scientists developing next-generation semiconducting polymers, where the sulfoxide group acts as a thermally labile solubilizing group that can be cleanly eliminated to form the final conjugated structure.

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